

Unraveling the Molecular Architecture of Brevianamide R: A Technical Guide

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Compound of Interest

Compound Name: *Brevianamide R*

Cat. No.: *B12378680*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **Brevianamide R**, a prenylated indole alkaloid belonging to the bicyclo[2.2.2]diazaoctane class of natural products. Isolated from the fungus *Aspergillus versicolor*, the structural determination of this complex molecule relies on a combination of advanced spectroscopic techniques. This document details the available quantitative data, experimental methodologies, and a plausible biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Core Spectroscopic Data for Brevianamide R

The structural framework of (±)-**brevianamide R** was meticulously pieced together primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for **Brevianamide R** (400 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
4	7.33	d	7.8
5	7.02	t	7.6
6	7.11	t	7.7
7	7.49	d	7.9
10	4.96	m	8.2
11 α	2.25	m	
11 β	2.13	m	
13	4.23	t	
14 α	3.51	m	7.2
14 β	3.38	m	
17	5.28	t	7.2
18	3.30	d	7.2
20	1.69	s	
21	1.66	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Brevianamide R** (100 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)
2	178.2
3	123.6
3a	142.1
4	122.9
5	125.9
6	129.8
7	131.2
7a	151.9
9	168.1
10	61.2
11	25.7
13	59.8
14	46.9
16	123.1
17	135.2
18	22.1
19	17.7
20	25.9

Table 3: High-Resolution Mass Spectrometry Data for **Brevianamide R**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	Not Reported	Not Reported	C ₂₁ H ₂₅ N ₃ O ₂
[M+Na] ⁺	Not Reported	Not Reported	C ₂₁ H ₂₅ N ₃ O ₂ Na

Note: Specific found m/z values were not available in the reviewed supplementary data.

Experimental Protocols: A Methodological Overview

The elucidation of **Brevianamide R**'s structure involved a systematic workflow, from fungal cultivation and metabolite extraction to purification and spectroscopic analysis.

Fungal Cultivation and Extraction

The producing organism, *Aspergillus versicolor*, was cultivated on a solid rice medium. This method provides a nutrient-rich environment conducive to the production of secondary metabolites. The general protocol is as follows:

- **Medium Preparation:** A solid substrate of rice is prepared in Erlenmeyer flasks and autoclaved to ensure sterility.
- **Inoculation:** The sterile rice medium is inoculated with a spore suspension or mycelial culture of *Aspergillus versicolor*.
- **Incubation:** The inoculated flasks are incubated under static conditions at a controlled temperature (typically 25-28°C) for a period of several weeks to allow for fungal growth and metabolite production.
- **Extraction:** Following incubation, the fermented rice solid is extracted exhaustively with an organic solvent, commonly ethyl acetate, to isolate the crude mixture of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate the individual metabolites.

- **Initial Fractionation:** The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
- **Further Separation:** Fractions containing the compounds of interest are further purified using repeated column chromatography on various stationary phases, such as Sephadex LH-20

(size-exclusion chromatography) and octadecylsilyl (ODS) silica gel (reversed-phase chromatography).

- **Final Purification:** The final purification of **Brevianamide R** is achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

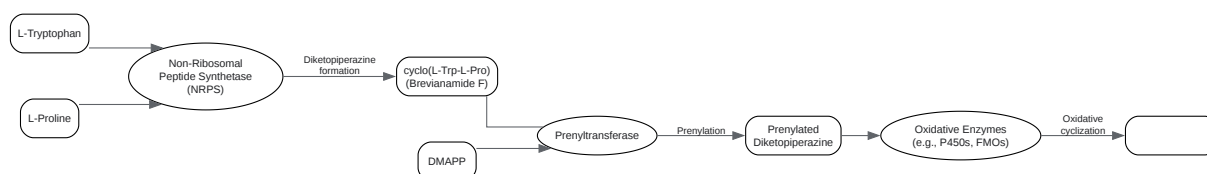
Spectroscopic Analysis

The purified **Brevianamide R** is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

- **Mass Spectrometry:** HR-ESIMS is used to determine the exact mass of the molecule and, consequently, its molecular formula.
- **NMR Spectroscopy:** A comprehensive set of NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule. These include:
 - ^1H NMR: To identify the types and number of protons in the molecule.
 - ^{13}C NMR: To determine the number and types of carbon atoms.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
 - COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically on adjacent carbon atoms.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

Plausible Biosynthetic Pathway of Brevianamide R

The biosynthesis of brevianamides involves a complex interplay of enzymes that assemble the characteristic diketopiperazine core from amino acid precursors, followed by prenylation and subsequent cyclizations. While the specific pathway for **Brevianamide R** has not been fully elucidated, a plausible route can be proposed based on the established biosynthesis of related prenylated indole alkaloids in *Aspergillus* species.



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Caption: Proposed biosynthetic pathway for **Brevianamide R**.

The proposed pathway commences with the condensation of L-tryptophan and L-proline by a non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine core, cyclo(L-Trp-L-Pro), also known as Brevianamide F. This precursor then undergoes prenylation, where a dimethylallyl pyrophosphate (DMAPP) unit is attached to the indole ring by a prenyltransferase. Finally, a series of oxidative cyclizations, likely catalyzed by cytochrome P450 monooxygenases or flavin-dependent monooxygenases, would lead to the formation of the complex polycyclic structure of **Brevianamide R**.

Concluding Remarks

The structural elucidation of **Brevianamide R** is a testament to the power of modern spectroscopic methods in natural product chemistry. The detailed quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the chemical synthesis, biosynthesis, and pharmacological potential of this intriguing molecule. The proposed biosynthetic pathway offers a roadmap for future studies aimed at understanding and potentially manipulating the production of **Brevianamide R** and related

compounds in their native fungal hosts. This knowledge is invaluable for the development of novel therapeutic agents and for advancing our understanding of the chemical diversity of the fungal kingdom.

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